(R)-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid typically involves the reaction of glutamic acid with taurine under specific conditions . The reaction is usually carried out in an aqueous medium with the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs . The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for various applications .
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amino alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways . It is believed to modulate the activity of neurotransmitters in the brain, thereby exerting its antiepileptic and antiamnesic effects . The compound may also interact with enzymes involved in the metabolism of glutamic acid and taurine .
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: A precursor in the synthesis of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid, known for its role as a neurotransmitter.
γ-Glutamyltaurine: A similar dipeptide with comparable biological activities.
Uniqueness
®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid is unique due to its specific combination of glutamic acid and taurine, which imparts distinct biological properties not observed in its individual components . Its ability to modulate neurotransmitter activity and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C7H14N2O6S |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(2R)-5-amino-5-oxo-2-(2-sulfoethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O6S/c8-6(10)2-1-5(7(11)12)9-3-4-16(13,14)15/h5,9H,1-4H2,(H2,8,10)(H,11,12)(H,13,14,15)/t5-/m1/s1 |
InChI Key |
LONRGKAJEPECOB-RXMQYKEDSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)NCCS(=O)(=O)O |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NCCS(=O)(=O)O |
Origin of Product |
United States |
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